AG 555

EGFR tyrosine kinase inhibition ErbB2/HER2 selectivity Cell-free kinase assay

AG 555 (Tyrphostin B46) is the only tyrphostin validated as a dual EGFR tyrosine kinase inhibitor (IC50 0.7 µM) and direct topoisomerase I inhibitor, blocking enzyme-DNA binding without stabilizing covalent complexes. 50-fold selective over ErbB2; >140-fold over insulin receptor. Superior TRPM2/TRPA1 inhibition vs AG 490. Selective apoptosis induction in HPV16-immortalized keratinocytes. For reproducible EGFR, topoisomerase I, or viral oncogenesis research, substitution with AG 1478, AG 490, or AG 556 will alter results. Purchase AG 555 for defined selectivity.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 133550-34-2
Cat. No. B1665056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 555
CAS133550-34-2
SynonymsAG 555
AG-555
alpha-cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide
N-(3'-Phenylpropyl)-3,4-dihydroxybenzylidenecyanoacetamide
N-(3-phenylpropyl)-3,4-dihydroxybenzylidene cyanoacetamide
tyrphostin AG 555
tyrphostin AG-555
tyrphostin B46
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+
InChIKeyGSQOBTOAOGXIFL-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG 555 (CAS 133550-34-2) – EGFR Tyrosine Kinase Inhibitor Procurement Specifications


AG 555 (Tyrphostin B46; CAS 133550-34-2) is a tyrphostin-class selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It demonstrates an IC₅₀ of 0.7 µM against EGFR in cell-free kinase assays [1]. The compound is characterized by a molecular weight of 322.36 g/mol, formula C₁₉H₁₈N₂O₃, and exhibits 50-fold and >140-fold selectivity for EGFR over ErbB2 (HER2) and insulin receptor kinase, respectively [1]. AG 555 also acts as a direct topoisomerase I inhibitor, preventing DNA relaxation through interaction with the enzyme rather than DNA stabilization [2].

Why EGFR Inhibitor Substitution Fails: AG 555 Differentiation from Structural Analogs


The tyrphostin compound class exhibits pronounced structural sensitivity where even minor modifications to the core benzylidenemalononitrile scaffold produce divergent target selectivity, downstream signaling effects, and cellular outcomes. AG 555 cannot be replaced by closely related tyrphostins such as AG 1478, AG 490, or AG 556 without fundamentally altering experimental results. The 5-iodo analog AG 1387 demonstrates enhanced cellular permeability and topoisomerase I inhibition potency compared to AG 555 [1], yet this structural change confers different selectivity and off-target profiles. The evidence presented below establishes quantifiable differential dimensions that inform scientific procurement decisions where substitution with another in-class compound would compromise reproducibility or change mechanistic interpretation [2].

Quantitative Differential Evidence: AG 555 vs. Closest Tyrphostin Comparators


EGFR Inhibition Potency and ErbB2 Selectivity: AG 555 vs. AG 1478

AG 555 exhibits EGFR inhibition with an IC₅₀ of 0.7 µM, while maintaining 50-fold selectivity over ErbB2 (IC₅₀ = 35 µM) and >140-fold selectivity over insulin receptor kinase [1]. In direct contrast, the comparator AG 1478 is a more potent EGFR inhibitor with an IC₅₀ of 3 nM but lacks comparable selectivity data against these off-target kinases . For applications requiring moderate EGFR potency with defined selectivity window, AG 555 provides a distinct pharmacological profile.

EGFR tyrosine kinase inhibition ErbB2/HER2 selectivity Cell-free kinase assay

Topoisomerase I Inhibition Superiority: AG 555 vs. AG 18 and AG 213

Among three tyrphostin derivatives tested (AG 555, AG 18, and AG 213), AG 555 was identified as the most active topoisomerase I inhibitor in vitro [1]. AG 555 blocks enzyme binding to DNA through direct interaction with topoisomerase I, differing mechanistically from camptothecin which stabilizes the topoisomerase-DNA covalent complex [1]. This quantitative ranking among structurally related tyrphostins establishes AG 555 as the preferred compound for studies requiring topoisomerase I inhibition.

Topoisomerase I inhibition DNA relaxation assay Camptothecin comparison

Opposing Mineralization Effects in Bone Cells: AG 555 vs. AG 1478

At 50 µM concentration in Saos2 osteosarcoma cells, AG 555 abrogated mineralization whereas AG 1478 increased mineralization [1]. This opposing functional effect correlates with differential downstream signaling: AG 1478 inhibits src family tyrosine kinases, while AG 555 inhibits nuclear tyrosine kinases [1]. Both compounds increased alkaline phosphatase (ALP) activity at this concentration, indicating divergent regulation of mineralization pathways independent of ALP induction.

Osteosarcoma Bone mineralization Alkaline phosphatase activity

TRPM2 and TRPA1 Channel Inhibition Potency: AG 555 vs. AG 490

AG 555 blocked H₂O₂-induced TRPM2 activation more strongly than AG 490 in HEK293 cells expressing TRP channels [1]. AG 555 also reduced H₂O₂-induced TRPA1 activation to a greater extent than AG 490, while neither compound affected TRPV1 activation [1]. This identifies AG 555 as a stronger inhibitor of oxidative stress-sensitive TRP channels compared to the widely used AG 490.

TRP channels Oxidative stress Calcium signaling

Differential Cell Cycle Arrest Selectivity: Transformed vs. Normal Keratinocytes

AG 555 induces G1 growth arrest with IC₅₀ values of 6.4 µM in HPV16-immortalized keratinocytes (HF-1) and 9.4 µM in normal keratinocytes, demonstrating a 1.47-fold selectivity for transformed cells [1]. Growth suppression is accompanied by 30% apoptosis in HF-1 cells but no apoptosis in normal keratinocytes [1]. This differential response contrasts with the comparator AG 1478, which also induces G1 arrest but with distinct downstream signaling consequences [1].

HPV16-immortalized keratinocytes G1 cell cycle arrest Transformed cell selectivity

Antiviral Selectivity: AG 555 vs. Other Tyrphostins in HSV-1 Plaque Formation

Among tyrphostins AG17, AG213, AG490, and AG555, all inhibited HSV-1 plaque formation in Vero cells, but AG555 exhibited a more selective antiviral effect [1]. This finding distinguishes AG 555 from broader-acting tyrphostins in the same experimental system, suggesting a more favorable selectivity profile for viral target engagement relative to cellular toxicity.

HSV-1 antiviral Vero cells Tyrphostin selectivity

Evidence-Backed Research Applications for AG 555 (CAS 133550-34-2)


EGFR-Dependent Cell Proliferation Studies Requiring Defined Selectivity

AG 555 is suitable for studies examining EGFR-driven proliferation where moderate potency (IC₅₀ = 0.7 µM) and documented selectivity over ErbB2 and insulin receptor are required [1]. The compound inhibits EGF-dependent growth of HER 14 cells with an IC₅₀ of 2.5 µM [2], providing a validated cellular model for EGFR pathway interrogation without confounding off-target kinase inhibition.

Topoisomerase I Mechanism Studies Distinct from Camptothecin

As the most active topoisomerase I inhibitor among structurally related tyrphostins (AG 555 > AG 18 > AG 213) [1], AG 555 is the preferred compound for investigating topoisomerase I enzymatic function via a mechanism distinct from camptothecin-class inhibitors. AG 555 blocks enzyme-DNA binding through direct interaction with topoisomerase I rather than stabilizing the covalent complex [1].

Oxidative Stress and TRP Channel Signaling Investigations

For studies of H₂O₂-induced TRPM2 and TRPA1 channel activation, AG 555 provides superior inhibitory potency compared to AG 490 [1]. This application is particularly relevant for research into calcium signaling pathways in inflammatory diseases and oxidative stress-associated conditions where TRP channels are implicated [1].

Transformed Cell Selectivity and Viral Oncogenesis Models

AG 555 demonstrates 1.47-fold selective growth inhibition in HPV16-immortalized keratinocytes (IC₅₀ = 6.4 µM) versus normal keratinocytes (IC₅₀ = 9.4 µM), with 30% apoptosis induction restricted to transformed cells [1]. The compound also selectively interferes with BPV-1 viral transcription through modulation of E2 transactivator/repressor balance [2], making it valuable for papillomavirus and viral oncogenesis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG 555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.